3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile
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Overview
Description
3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile is a complex organic compound featuring a pyrazole ring substituted with a bromine atom, an azetidine ring, and a benzonitrile moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-bromo-1h-pyrazole, have been shown to act as inhibitors of liver alcohol dehydrogenase .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities .
Pharmacokinetics
Related compounds are known to be highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Related compounds have been shown to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring . The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
The azetidine ring can be synthesized through the cyclization of appropriate amine precursors. The final step involves the coupling of the brominated pyrazole and azetidine intermediates with benzonitrile using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups, potentially altering its chemical properties and reactivity.
Coupling Reactions: The benzonitrile moiety can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: A simpler compound with a similar pyrazole ring structure but lacking the azetidine and benzonitrile moieties.
1H-Pyrazolo[3,4-b]pyridines: Compounds with a fused pyrazole-pyridine ring system, which share some structural similarities with the pyrazole ring in 3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile.
Uniqueness
The uniqueness of this compound lies in its combination of a brominated pyrazole ring, an azetidine ring, and a benzonitrile moiety
Properties
IUPAC Name |
3-[[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4/c16-15-6-18-20(11-15)10-14-8-19(9-14)7-13-3-1-2-12(4-13)5-17/h1-4,6,11,14H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUPQZLRQSUPNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)C#N)CN3C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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